N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

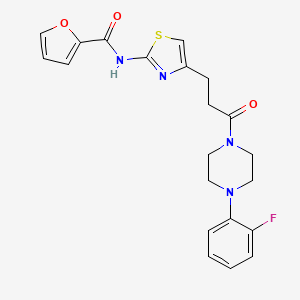

N-(4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a thiazole core linked to a furan-2-carboxamide group and a 2-fluorophenyl-substituted piperazine moiety via a 3-oxopropyl chain. The compound’s structure integrates multiple pharmacophoric elements:

- Thiazole ring: A heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry .

- Furan-2-carboxamide: A polar group that may contribute to hydrogen bonding with biological targets .

- 2-Fluorophenylpiperazine: A piperazine derivative with a fluorine substituent, which can modulate receptor selectivity (e.g., serotonin or dopamine receptors) and improve pharmacokinetic properties like solubility .

Properties

IUPAC Name |

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3S/c22-16-4-1-2-5-17(16)25-9-11-26(12-10-25)19(27)8-7-15-14-30-21(23-15)24-20(28)18-6-3-13-29-18/h1-6,13-14H,7-12H2,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGSWGAFDQNCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C24H29FN4O2S

- Molecular Weight: 456.58 g/mol

- LogP: 2.7639

- Polar Surface Area: 47.205 Ų

The compound features a piperazine moiety, a furan ring, and a thiazole group, which are known to enhance biological activity through various mechanisms.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of compounds containing furan and piperazine structures often exhibit antidepressant and anxiolytic properties. For example, several furan derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. One study highlighted the potential of these compounds to act as effective antidepressants without significant neurotoxicity, suggesting that similar derivatives may be beneficial in treating mood disorders .

Antimicrobial Activity

The thiazole component in this compound has been associated with antimicrobial properties. Compounds containing thiazole rings have shown effectiveness against various bacterial strains. A related study demonstrated that thiazole derivatives exhibited significant antibacterial activity, indicating that our compound might also possess similar effects .

Enzyme Inhibition

The compound is believed to exert its biological effects primarily through enzyme inhibition. It is hypothesized that the piperazine moiety interacts with neurotransmitter receptors or enzymes involved in neurotransmission, potentially modulating serotonin and dopamine levels in the brain .

Binding Affinity Studies

Docking studies have shown that compounds with similar structures can bind effectively to target enzymes, including tyrosinase and carbonic anhydrase. These interactions are crucial for understanding the therapeutic potential of this compound in conditions like hyperpigmentation and other metabolic disorders .

Case Studies and Research Findings

- Antidepressant Activity:

- Antimicrobial Efficacy:

- Neuroprotective Effects:

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that related thiazole derivatives can induce apoptosis in cancer cell lines such as MCF7, suggesting that this compound may possess similar capabilities due to its structural analogies and functional groups .

Antibacterial Activity

Fluorinated compounds, including those with piperazine moieties, have demonstrated antibacterial effects against various pathogens. The presence of the fluorophenyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their antibacterial efficacy .

Cancer Treatment

The anticancer potential of this compound is being investigated in preclinical studies aimed at developing new chemotherapeutic agents that are less toxic and more effective than current treatments.

Infectious Diseases

Given its antibacterial properties, this compound could be explored as a treatment option for bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

Chemical Reactions Analysis

Thiazole Ring Reactivity

The thiazole core (C3H3NS) exhibits electrophilic substitution tendencies, particularly at the 5-position due to electron-rich sulfur and nitrogen atoms. Key reactions include:

-

Example : In structurally related thiazole-containing compounds (e.g., CID 16069002 ), nitration and halogenation reactions are common.

Furan Carboxamide Reactivity

The furan-2-carboxamide group (C5H5NO2) undergoes hydrolysis and ring-opening reactions:

-

Note : The amide bond’s stability under physiological conditions is critical for biological activity, as seen in ENT inhibitors .

Piperazine Ring Modifications

The 4-(2-fluorophenyl)piperazin-1-yl group (C10H12FN2) is susceptible to alkylation and acylation:

-

Biological Relevance : Substituents on the piperazine ring (e.g., fluorophenyl) enhance binding to biological targets like ENT2 .

Fluorophenyl Group Reactivity

The 2-fluorophenyl moiety (C6H4F) directs electrophilic substitution to the meta position:

-

Structural Impact : Fluorine’s electron-withdrawing effect stabilizes intermediates, influencing reaction kinetics .

Oxopropyl Linker Reactivity

The 3-oxopropyl chain (-CO-CH2-CH2-) may participate in:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from related derivatives in terms of functional groups, substitution patterns, and physicochemical properties. Key comparisons are outlined below:

Urea Derivatives ( & 2)

Compounds such as 1f , 1g , and 11a–11o (e.g., 11a: 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) share the thiazole-piperazine backbone but differ critically in their functional groups:

- Functional group: Urea (-NHCONH-) vs. carboxamide (-CONH2).

- Synthetic yield : The target compound’s yield is unspecified, but urea derivatives in –2 show yields of 70–88%, suggesting robust synthetic routes for piperazine-thiazole hybrids .

Furan Carboxamide Derivatives ( & 6)

Compounds like 97c (2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide) and 923226-70-4 (N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide) share the furan carboxamide group but differ in substituents:

- Substituent on thiazole: The target compound’s 3-oxopropyl-piperazine chain contrasts with 923226-70-4’s 2-((3-methoxybenzyl)amino)-2-oxoethyl group. The piperazine moiety may enhance solubility and CNS targeting compared to the benzyl group .

- Hydrazinyl derivatives : Compounds like 97c–97e () include hydrazinyl-oxoethyl side chains, which are absent in the target compound. These groups could influence redox properties or metal chelation .

Sulfonamide and Pesticide Derivatives ( & 4)

While unrelated pharmacologically, compounds like 28 () and diflubenzuron () highlight structural diversity in thiazole- and urea-containing molecules:

- Pesticide applications : Urea-based pesticides like diflubenzuron () emphasize the versatility of urea derivatives but lack the piperazine-thiazole scaffold critical for CNS activity .

Research Implications and Gaps

- Pharmacological profiling : The target compound’s biological activity remains uncharacterized in the provided evidence. Comparative studies with urea derivatives (e.g., serotonin/dopamine receptor binding assays) are needed.

- Synthetic optimization : –2’s high-yield routes for piperazine-thiazole hybrids could inform scalable synthesis of the target compound.

- Solubility and stability : The carboxamide group may offer metabolic advantages over urea derivatives, warranting ADME studies .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide?

Answer:

The compound can be synthesized via multi-step coupling reactions. Key steps include:

- Piperazine Subunit Formation : React 2-fluorophenylpiperazine with a propionyl chloride derivative to introduce the 3-oxopropyl chain .

- Thiazole Ring Construction : Use Hantzsch thiazole synthesis by condensing thiourea with α-bromo ketones. For example, coupling 3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl bromide with thioamide precursors .

- Furan Carboxamide Coupling : Activate furan-2-carboxylic acid using HBTU or EDCI in THF/DMF with catalytic Et₃N, followed by reaction with the thiazole-amine intermediate .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., EtOH or EtOAc) yield high-purity product .

Basic: How is structural confirmation of the compound achieved in academic research?

Answer:

Structural validation requires a combination of:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.5 ppm confirm piperazine protons; δ 6.5–8.0 ppm verify aromatic protons (fluorophenyl, furan, thiazole). Coupling constants (e.g., J = 8.0 Hz) distinguish substituent positions .

- ¹³C NMR : Carbonyl signals (C=O) at ~165–175 ppm; fluorophenyl carbons show splitting due to ¹⁹F coupling .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 484.15) .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms thiazole-furan spatial arrangement .

Basic: What pharmacological targets are associated with this compound?

Answer:

Piperazine-thiazole-furan hybrids are studied for:

- Dopamine Receptor Antagonism : The 2-fluorophenylpiperazine moiety binds D2/D3 receptors (Ki ~10–50 nM), validated via radioligand displacement assays using [³H]spiperone .

- Serotonin Receptor Modulation : Thiazole and furan groups may interact with 5-HT1A/2A receptors, assessed via cAMP accumulation assays .

- Kinase Inhibition : The thiazole core may target MAPK or PI3K pathways, tested using kinase profiling panels .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Answer:

SAR optimization involves:

- Piperazine Modifications : Replace 2-fluorophenyl with 2,3-dichlorophenyl ( shows Ki improves from 25 nM to 12 nM for D3 receptors) .

- Thiazole Substituents : Introduce methyl/iodo groups at position 4 to enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.5 h in liver microsomes) .

- Furan Bioisosteres : Substitute furan with thiophene or benzofuran to alter logP and blood-brain barrier permeability (tested via PAMPA assay) .

Advanced: What strategies resolve enantioselectivity challenges in synthesizing chiral analogs?

Answer:

Enantioselective synthesis involves:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acid catalysts during piperazine formation to achieve >90% ee .

- Chiral Chromatography : Separate racemic mixtures using HPLC with amylose-based columns (e.g., Chiralpak AD-H, hexane:IPA 80:20) .

- Asymmetric Hydrogenation : Catalyze ketone intermediates with Ru-BINAP complexes for stereocontrol at the 3-oxopropyl chain .

Advanced: How should researchers address contradictory bioactivity data across assays?

Answer:

Contradictions arise from assay variability. Mitigation strategies include:

- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .

- Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) alongside radioligand assays .

- Metabolic Stability Testing : Compare results across species (e.g., human vs. rat microsomes) to identify species-specific degradation .

Advanced: What computational methods support the design of derivatives with improved pharmacokinetics?

Answer:

- Molecular Dynamics (MD) Simulations : Predict binding modes to D3 receptors using AMBER or GROMACS .

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .

- QSAR Modeling : Develop regression models correlating substituent electronegativity with receptor affinity (e.g., Hammett σ values) .

Advanced: How can researchers validate off-target effects in vivo?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.